Bishomostearidonic acid
Description
Bishomostearidonic acid (C20:4n-3), also known as ω-3 arachidonic acid or 8Z,11Z,14Z,17Z-eicosatetraenoic acid, is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and four cis-configured double bonds starting at the third carbon from the methyl terminus (ω-3) . It is a structural analog of the more widely studied arachidonic acid (C20:4n-6), differing in the position of the first double bond (n-3 vs. n-6).
Properties
CAS No. |
2091-26-1 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(8E,11E,14E,17E)-icosa-8,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,13-12+ |
InChI Key |
HQPCSDADVLFHHO-GFRMADBLSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
physical_description |
Liquid |
Synonyms |
8,11,14,17-eicosatetraenoic acid 8,11,14,17-eicosatetraenoic acid, Z-isome |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bishomostearidonic acid can be synthesized through the desaturation of stearidonic acid.
Industrial Production Methods: One industrial method involves the use of Δ5 desaturase-defective mutants of the fungus Mortierella alpina. These mutants accumulate large amounts of this compound when grown with linseed oil. The production process includes growing the fungus in a medium containing glucose, yeast extract, and linseed oil methyl ester at specific temperatures .
Chemical Reactions Analysis
Types of Reactions: Bishomostearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents are used.
Substitution: Various nucleophiles can be used to replace specific atoms or groups in the molecule.
Major Products: The oxidation of this compound can lead to the formation of hydroxy and epoxy derivatives, which have significant biological activities .
Scientific Research Applications
Bishomostearidonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: Studies have shown its role in cellular signaling and membrane fluidity.
Medicine: It has potential anti-inflammatory and cardioprotective effects.
Industry: It is used in the production of dietary supplements and functional foods
Mechanism of Action
Bishomostearidonic acid exerts its effects through various molecular targets and pathways. It is involved in the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses. The compound can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of anti-inflammatory and pro-resolving mediators .
Comparison with Similar Compounds
Sources and Occurrence
Bishomostearidonic acid is a minor component in marine oils and animal tissues, typically constituting 0.49–1.52% of total fatty acids in fish oils such as Menhaden oil . It is also detected in algal oils and processed fish products, though at lower concentrations compared to major ω-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .
Comparative Analysis with Structurally Related PUFAs
Structural and Functional Comparison
The table below summarizes key differences between this compound and related PUFAs:
Metabolic Pathways and Enzyme Interactions
- This compound acts as a competitive inhibitor of arachidonoyl-CoA synthetase, limiting the incorporation of ω-6 arachidonic acid into phospholipids . This contrasts with stearidonic acid, which is metabolically elongated to EPA and subsequently to DHA .
Bioavailability and Dietary Relevance
- This compound’s low abundance in natural sources (<2% in fish oils) limits its direct dietary impact compared to EPA and DHA . However, its presence in marine oils suggests synergistic effects with other ω-3 PUFAs .
- In contrast, arachidonic acid (n-6) is abundant in Western diets and linked to chronic inflammation when consumed in excess .
Biological Activity
Bishomostearidonic acid (BHSA), an omega-3 polyunsaturated fatty acid, is recognized for its significant biological activities and potential health benefits. This article explores its biological activity, mechanisms of action, and implications for health and disease, supported by relevant research findings and case studies.
Overview of this compound
This compound is structurally characterized as an eicosatetraenoic acid with four double bonds (C20H32O2). It is primarily found in marine lipids and is synthesized from stearidonic acid through enzymatic desaturation processes. Its unique structure allows it to play a crucial role in various biological functions, particularly in inflammatory responses and cellular signaling pathways.
1. Anti-inflammatory Effects
This compound has been shown to exert anti-inflammatory effects by modulating the production of eicosanoids, which are signaling molecules involved in inflammation. Research indicates that BHSA can influence the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to the generation of anti-inflammatory mediators .
- Mechanism : BHSA promotes the synthesis of resolvins and protectins, which are critical in resolving inflammation and promoting tissue repair. This action is particularly beneficial in conditions such as cardiovascular diseases where inflammation plays a pivotal role.
2. Cardioprotective Properties
Studies suggest that BHSA may have cardioprotective effects, potentially reducing the risk of coronary heart disease. Its ability to lower triglyceride levels and improve lipid profiles has been documented, indicating a favorable impact on cardiovascular health .
- Case Study : A clinical trial involving participants with elevated triglycerides demonstrated that supplementation with omega-3 fatty acids, including BHSA, resulted in significant reductions in triglyceride levels and improvements in overall cardiovascular risk profiles.
Comparative Analysis with Other Fatty Acids
To understand the uniqueness of this compound, it is essential to compare it with other fatty acids:
| Fatty Acid | Structure | Biological Activity |
|---|---|---|
| This compound | C20H32O2 | Anti-inflammatory, cardioprotective |
| Arachidonic Acid | C20H32O5 | Pro-inflammatory, involved in pain signaling |
| Eicosapentaenoic Acid | C20H30O2 | Anti-inflammatory, supports heart health |
| Stearidonic Acid | C18H30O2 | Precursor to BHSA, moderate anti-inflammatory |
This compound acts through several mechanisms:
- Eicosanoid Production : BHSA is converted into various eicosanoids that regulate inflammatory processes.
- Cell Membrane Fluidity : It enhances membrane fluidity, which is crucial for cellular signaling and function.
- Gene Expression Modulation : BHSA influences the expression of genes related to inflammation and lipid metabolism .
Research Findings
Recent studies have highlighted the potential of this compound in various health applications:
- A study published in Frontiers in Nutrition demonstrated that dietary intake of omega-3 fatty acids, including BHSA, was associated with reduced markers of inflammation in obese individuals .
- Another investigation indicated that BHSA supplementation improved metabolic parameters in animal models of metabolic syndrome, showcasing its potential as a therapeutic agent for metabolic disorders.
Q & A
Q. How is Bishomostearidonic acid structurally characterized, and what spectroscopic methods are essential for confirming its identity?
this compound (systematic name: all-cis-8,11,14,17-eicosatetraenoic acid) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For NMR, - and -NMR spectra are analyzed to confirm the positions and geometry of double bonds, while HR-MS validates molecular weight and fragmentation patterns. Cross-referencing with existing databases (e.g., PubChem, SciFinder) and published spectral libraries is critical to avoid misidentification .
Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?
Synthesis often involves multi-step organic reactions, such as Wittig olefination or enzymatic elongation of shorter-chain precursors. Key steps include:
- Precursor selection : Use of ω-3 fatty acid derivatives (e.g., α-linolenic acid) as starting materials.
- Reaction conditions : Strict control of temperature, solvent (e.g., THF or DMF), and inert atmospheres to prevent oxidation.
- Purification : Column chromatography or HPLC to isolate isomers, followed by gas chromatography (GC) to verify purity (>95%) .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Controlled variables : pH (4–9), temperature (4°C–37°C), and exposure to light/oxygen.
- Analytical endpoints : Monitor degradation via UV-Vis spectroscopy (conjugated diene absorption at 234 nm) and quantify oxidation products (e.g., malondialdehyde) using thiobarbituric acid reactive substances (TBARS) assays.
- Statistical validation : Triplicate experiments with ANOVA to assess significance of degradation rates .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) often arise from differences in cell models, concentrations, or metabolite profiling. To address this:
- Standardize models : Use primary cell lines (e.g., human macrophages) rather than immortalized lines.
- Dose-response curves : Test concentrations spanning 0.1–100 µM to identify biphasic effects.
- Metabolomic profiling : Employ LC-MS/MS to track downstream lipid mediators (e.g., resolvins, prostaglandins) and contextualize bioactivity .
Q. How can researchers optimize chromatographic separation of this compound from structurally similar polyunsaturated fatty acids (PUFAs)?
- Column selection : Reverse-phase C18 columns with sub-2 µm particles for high resolution.
- Mobile phase : Gradient elution with acetonitrile/water (0.1% formic acid) to enhance peak separation.
- Detection : Couple with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) for non-UV-absorbing species. Validate with spiked recovery experiments (85–115% recovery acceptable) .
Q. What advanced techniques are suitable for studying the metabolic fate of this compound in vivo?
- Isotopic labeling : Synthesize - or -labeled analogs for tracer studies.
- Mass spectrometry imaging (MSI) : Map spatial distribution in tissues (e.g., brain, liver) with µm resolution.
- Kinetic modeling : Use compartmental models to estimate turnover rates and enzyme kinetics (e.g., Δ6-desaturase activity) .
Data Analysis & Reproducibility
Q. How should conflicting data on this compound’s role in lipid peroxidation be statistically analyzed?
- Meta-analysis : Aggregate data from ≥5 independent studies, adjusting for covariates (e.g., sample size, assay type) using random-effects models.
- Sensitivity analysis : Exclude outliers (e.g., Grubbs’ test) and recalculate effect sizes.
- Publication bias : Assess via funnel plots and Egger’s regression .
Q. What criteria ensure reproducibility in enzymatic studies involving this compound?
- Enzyme sourcing : Use recombinant enzymes (e.g., COX-2) with ≥90% purity (SDS-PAGE validated).
- Activity assays : Normalize results to internal controls (e.g., 100 µM aspirin for COX inhibition).
- Data reporting : Include raw data (e.g., kinetic curves, Michaelis-Menten plots) in supplementary materials .
Ethical & Methodological Best Practices
Q. How can researchers ethically address species-specific differences in this compound metabolism when extrapolating to human models?
- Comparative studies : Parallel experiments in human tissues and rodent models.
- Informed consent : Required for human-derived samples (e.g., plasma, biopsies).
- Transparency : Disclose limitations in cross-species applicability in discussion sections .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
